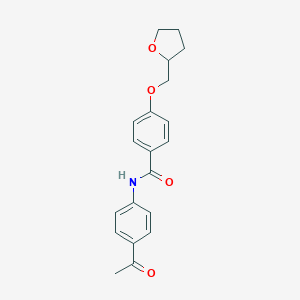![molecular formula C21H21N3O3S2 B250529 4-[(anilinocarbothioyl)amino]-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B250529.png)
4-[(anilinocarbothioyl)amino]-N-(4-ethoxyphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(anilinocarbothioyl)amino]-N-(4-ethoxyphenyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is also known as E7070 and has been studied extensively for its anti-tumor properties.
Mécanisme D'action
The mechanism of action of 4-[(anilinocarbothioyl)amino]-N-(4-ethoxyphenyl)benzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and plays a role in promoting tumor growth and survival. By inhibiting CAIX, 4-[(anilinocarbothioyl)amino]-N-(4-ethoxyphenyl)benzenesulfonamide can inhibit the growth of cancer cells and prevent the development of new blood vessels to support their growth.
Biochemical and Physiological Effects:
In addition to its anti-tumor properties, 4-[(anilinocarbothioyl)amino]-N-(4-ethoxyphenyl)benzenesulfonamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase XII (CAXII), which is involved in regulating pH balance in the body. Additionally, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(anilinocarbothioyl)amino]-N-(4-ethoxyphenyl)benzenesulfonamide in lab experiments is its specificity for CAIX. This allows researchers to study the effects of inhibiting this enzyme without affecting other carbonic anhydrase isoforms. However, one limitation of using this compound is its low solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are many future directions for research involving 4-[(anilinocarbothioyl)amino]-N-(4-ethoxyphenyl)benzenesulfonamide. One area of interest is in developing more potent and selective inhibitors of CAIX. Additionally, researchers are interested in exploring the potential of this compound in combination with other anti-cancer drugs to enhance its effectiveness. Finally, there is interest in studying the effects of this compound on other physiological processes, such as pH regulation and DNA replication and repair.
Méthodes De Synthèse
The synthesis of 4-[(anilinocarbothioyl)amino]-N-(4-ethoxyphenyl)benzenesulfonamide involves the reaction of 4-ethoxyaniline with benzenesulfonyl chloride to form 4-ethoxy-N-(4-sulfamoylphenyl)aniline. This intermediate compound is then reacted with thiophosgene to form 4-[(anilinocarbothioyl)amino]-N-(4-ethoxyphenyl)benzenesulfonamide.
Applications De Recherche Scientifique
4-[(anilinocarbothioyl)amino]-N-(4-ethoxyphenyl)benzenesulfonamide has been studied extensively for its anti-tumor properties. It has been shown to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and pancreatic cancer. Additionally, it has been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth.
Propriétés
Formule moléculaire |
C21H21N3O3S2 |
|---|---|
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
1-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3-phenylthiourea |
InChI |
InChI=1S/C21H21N3O3S2/c1-2-27-19-12-8-18(9-13-19)24-29(25,26)20-14-10-17(11-15-20)23-21(28)22-16-6-4-3-5-7-16/h3-15,24H,2H2,1H3,(H2,22,23,28) |
Clé InChI |
HVHLZYZYOOUTBD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3 |
SMILES canonique |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250448.png)
![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250450.png)

![N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250452.png)

![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250455.png)
![N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250456.png)
![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250459.png)
![N-ethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250460.png)
![Methyl 4-{[3-(propanoylamino)phenyl]carbamoyl}benzoate](/img/structure/B250465.png)
![Methyl 4-{[3-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B250467.png)
![Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250468.png)
![Methyl 4-{[4-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B250471.png)
![Methyl 4-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250473.png)